molecular formula C10H10OS B2498044 (2-Methyl-1-benzothiophen-3-yl)methanol CAS No. 55085-93-3

(2-Methyl-1-benzothiophen-3-yl)methanol

Cat. No.: B2498044
CAS No.: 55085-93-3
M. Wt: 178.25
InChI Key: FAOIGRKLBGVLDO-UHFFFAOYSA-N
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Description

(2-Methyl-1-benzothiophen-3-yl)methanol is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound features a methyl group at the second position and a methanol group at the third position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-benzothiophen-3-yl)methanol can be achieved through several methods. One common approach involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method includes the reduction of the corresponding amides of 1-benzothiophene-3-acetic acid with diborane in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-benzothiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of (2-Methyl-1-benzothiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to bind to enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1-benzothiophen-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methanol group at the third position allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-methyl-1-benzothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOIGRKLBGVLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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